molecular formula C24H20ClN3O2S2 B3018730 7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 887224-42-2

7-acetyl-2-((3-chlorobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3018730
CAS RN: 887224-42-2
M. Wt: 482.01
InChI Key: JRXFYMACYXTDGX-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidine, which is a heterocyclic compound consisting of a pyrimidine ring fused with a thiophene ring . The compound also contains an acetyl group (COCH3), a phenyl group (C6H5), and a thioether group (R-S-R’) where one R is a benzyl group and the other R is part of the pyrimidine ring .


Molecular Structure Analysis

The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . The compound also contains an acetyl group, a phenyl group, and a thioether group attached to the core structure .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of thienopyrimidine derivatives, including compounds similar to the specified chemical structure, involves various chemical reactions yielding high-purity products. These compounds are characterized using spectroscopic techniques like NMR, FT-IR, and elemental analyses to confirm their structures. Such compounds have been synthesized to explore their cytotoxic activities against cancerous cell lines and to understand their quantum chemical properties through DFT calculations (Kökbudak et al., 2020).

Biological Activities

  • Thienopyrimidines exhibit significant antibacterial and antifungal activities. Studies have synthesized various substituted tricyclic compounds, including thienopyrimidines, to evaluate their antimicrobial efficacy against a range of bacterial and fungal strains. Many of these synthesized compounds showed promising anti-bacterial and anti-fungal properties, indicating their potential as bioactive molecules in developing new antimicrobial agents (Mittal et al., 2011).

Anticancer Properties

  • Research has been conducted on the synthesis of thienopyrimidine derivatives and their evaluation against cancer cell lines. The cytotoxic activities of these compounds were tested, revealing their potential against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cells. Such studies are crucial for developing new therapeutic agents with improved efficacy in cancer treatment (Chen et al., 2019).

Quantum Chemical Calculations

  • Detailed quantum chemical calculations have been carried out for these compounds to understand their electronic properties, such as HOMO-LUMO energy gaps, ionization potential, and electronegativity. These properties are essential for predicting the reactivity and stability of the molecules, which is crucial for designing compounds with desired biological activities (Kökbudak et al., 2020).

Antimicrobial and Anti-inflammatory Agents

  • Thienopyrimidine derivatives have been prepared and tested as antimicrobial and anti-inflammatory agents. Their remarkable activity against fungi, bacteria, and inflammation highlights the therapeutic potential of these compounds in treating various infectious and inflammatory conditions (Tolba et al., 2018).

Future Directions

The compound could be of interest in the field of medicinal chemistry given the biological activity exhibited by other thieno[2,3-d]pyrimidine derivatives . Further studies could focus on the synthesis of this compound and its derivatives, and the evaluation of their biological activities.

properties

IUPAC Name

11-acetyl-5-[(3-chlorophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S2/c1-15(29)27-11-10-19-20(13-27)32-22-21(19)23(30)28(18-8-3-2-4-9-18)24(26-22)31-14-16-6-5-7-17(25)12-16/h2-9,12H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXFYMACYXTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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